1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]pyrrolidin-3-ol
Beschreibung
Eigenschaften
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-[2-(oxan-4-yloxy)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-12-2-6-17(10-12)15(19)11-1-5-16-14(9-11)21-13-3-7-20-8-4-13/h1,5,9,12-13,18H,2-4,6-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCCVESLTKGCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC(=NC=C2)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]pyrrolidin-3-ol is a complex organic compound characterized by its unique structure and potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring with an oxan moiety and a pyrrolidine group, contributing to its diverse biological activities. The synthesis typically involves multiple steps:
- Formation of the Pyridine Ring : Achieved through cyclization reactions.
- Introduction of the Pyrrolidin-3-ol Group : This often involves nucleophilic substitution reactions.
- Attachment of the Oxan-4-yloxy Group : Accomplished via etherification reactions.
- Formation of the Carbonyl Group : Typically achieved through amidation reactions.
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Functional Groups Involved |
|---|---|---|
| Pyridine Formation | Cyclization | Pyridine |
| Pyrrolidin-3-ol Addition | Nucleophilic Substitution | Pyrrolidine |
| Oxan Attachment | Etherification | Oxan |
| Carbonyl Formation | Amidation | Carbonyl |
The biological activity of 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]pyrrolidin-3-ol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound may modulate the activity of these targets, leading to therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
- Receptor Binding : It may bind to receptors, influencing signaling pathways related to inflammation or pain management.
Biological Activity
Research has indicated that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Case Studies:
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases.
- Analgesic Properties : In animal models, administration of the compound resulted in a marked decrease in pain responses, indicating its efficacy as an analgesic agent.
Table 2: Biological Activities and Effects
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The compound belongs to a class of pyrrolidin-3-ol derivatives with pyridine-based substituents. Key structural analogs include:
Key Observations :
- Substituent Impact : The oxan-4-yloxy group in the target compound likely improves solubility compared to purely aromatic substituents (e.g., phenylethyl in ), while retaining rigidity for target binding.
- Metabolic Stability : Fluorinated analogs (e.g., ) show enhanced stability, whereas the oxane group in the target compound may reduce oxidative metabolism.
Physicochemical Properties
- Solubility: The oxane ether linkage (oxan-4-yloxy) likely increases hydrophilicity compared to non-ether analogs like 1-(pyridine-4-carbonyl)pyrrolidin-3-amine .
- LogP : Estimated LogP for the target compound is ~1.5–2.0 (moderate lipophilicity), intermediate between the highly polar Vernakalant (LogP ~1.2) and lipophilic phenylethyl derivatives (LogP ~3.5) .
- Hydrogen-Bonding Capacity: The pyrrolidin-3-ol group provides two hydrogen-bond donors (OH and NH), critical for receptor interactions, similar to antiviral derivatives in .
Q & A
Q. What are the key steps for synthesizing 1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]pyrrolidin-3-ol, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine and pyrrolidine moieties. Based on analogous compounds (e.g., 3-chloro-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine), a plausible route includes:
Oxane Derivative Preparation : React oxan-4-ol with a chlorinating agent (e.g., POCl₃) to form 4-chloropyridine intermediates.
Pyrrolidine Coupling : Use nucleophilic substitution to attach the pyrrolidin-3-ol group under basic conditions (e.g., K₂CO₃ in DMF).
Carbonylation : Introduce the carbonyl group via Friedel-Crafts acylation or using activated esters.
Optimization Tips :
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
- Use high-purity solvents (e.g., anhydrous DCM) to minimize side reactions.
- Optimize temperature (e.g., 60–80°C for coupling steps) and stoichiometry (1.2–1.5 equivalents of pyrrolidin-3-ol).
Q. Which analytical techniques are critical for confirming the structure of this compound?
Methodological Answer: Structural validation requires a combination of:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the pyridine (δ 7.5–8.5 ppm), oxane (δ 3.5–4.5 ppm), and pyrrolidine (δ 2.5–3.5 ppm) moieties.
- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and ether (δ ~70 ppm) groups.
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (expected ~307 g/mol) and fragmentation patterns.
- IR Spectroscopy : Detect C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Use software like AutoDock Vina to simulate binding to biological targets (e.g., enzymes with pyrrolidine-binding pockets).
- MD Simulations : Analyze stability in aqueous environments (e.g., solvation free energy with GROMACS) .
Example : The InChI key (e.g., BSQXZHMREYHKOM-UHNVWZDZSA-N for related compounds) can retrieve 3D structures from PubChem for docking .
Q. What strategies resolve contradictions in reported biological activity data for similar pyrrolidine-pyridine hybrids?
Methodological Answer: Contradictions may arise from assay variability or impurities. Mitigation strategies include:
Reproducibility Checks :
- Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa).
- Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).
Purity Analysis :
- Confirm compound purity (>95%) via HPLC and LC-MS.
- Test for residual solvents (GC-MS) or metal catalysts (ICP-MS).
Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., IC₅₀ values in kinase inhibition assays) .
Q. How can the stereochemistry of the pyrrolidin-3-ol moiety impact pharmacological activity?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases).
- Activity Comparison : Test (R)- and (S)-enantiomers in vitro (e.g., receptor binding assays).
- Structural Insights : Use X-ray crystallography or NOESY NMR to correlate stereochemistry with target interactions (e.g., hydrogen bonding with active-site residues) .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
Methodological Answer: Challenges :
- Low Yields in Coupling Steps : Optimize catalyst loading (e.g., Pd/C for cross-coupling).
- Purification Complexity : Switch from column chromatography to recrystallization (e.g., methanol/water mixtures).
Solutions : - Use flow chemistry for exothermic steps (e.g., Grignard reactions).
- Implement process analytical technology (PAT) for real-time monitoring .
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
Q. Table 2: Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Oxane Chlorination | POCl₃, 80°C, 4h, N₂ atmosphere | +15% |
| Pyrrolidine Coupling | K₂CO₃, DMF, 60°C, 12h | +20% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
